molecular formula C18H16N2O4S B2401417 Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 946318-57-6

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2401417
CAS No.: 946318-57-6
M. Wt: 356.4
InChI Key: SRCMOIWNRSAOSB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising an isoxazole ring, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the coupling of 3-methylisoxazole-5-carboxylic acid with an appropriate amine to form the carboxamide intermediate. This intermediate is then subjected to esterification with ethyl alcohol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific ring systems, which can influence their chemical reactivity and biological activities

Properties

IUPAC Name

ethyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-23-18(22)16-13(19-17(21)14-9-11(2)20-24-14)10-15(25-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCMOIWNRSAOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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